molecular formula C11H13F3O B2551489 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol CAS No. 116707-07-4

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B2551489
CAS No.: 116707-07-4
M. Wt: 218.219
InChI Key: YNQTYYXTRWBZJT-UHFFFAOYSA-N
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Description

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol (CAS 116707-07-4) is an organic compound of interest in chemical and pharmaceutical research. It has a molecular formula of C₁₁H₁₃F₃O and a molecular weight of 218.22 g/mol . The compound is characterized by an isobutyl chain and a benzylic alcohol functional group attached to a trifluoromethyl-substituted phenyl ring, a common pharmacophore that can influence a molecule's metabolic stability, lipophilicity, and binding affinity . This alcohol is offered with a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C to maintain stability . As a chiral secondary alcohol, it serves as a versatile building block in synthetic organic chemistry. Researchers may employ it in the synthesis of more complex molecules, exploration of structure-activity relationships (SAR), or as a precursor for other valuable intermediates . Its properties make it a candidate for applications in materials science and as a model compound in analytical chemistry and method development. Please note that this product is strictly for Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic applications . Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Properties

IUPAC Name

2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7,10,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQTYYXTRWBZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotation and Coupling

  • Reagents : 3-Trifluoromethylaniline, sodium nitrite, hydrochloric acid, isopropenyl acetate.
  • Catalysts : Cuprous chloride (0.015 moles per 0.602 moles aniline).
  • Conditions :
    • Diazotation at 5–10°C in aqueous HCl.
    • Coupling at 40–60°C in a methanol-water solvent system.
    • Reaction time: 2–3 hours.
  • Yield : 41.9–59.1% after purification via bisulfite complex formation or vacuum distillation.

Ketone Reduction

The resulting ketone is reduced to 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):
$$
\text{2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{this compound}
$$

  • Solvent : Methanol or tetrahydrofuran (THF).
  • Temperature : 0–25°C.
  • Yield : 85–92%.

Grignard Reagent-Based Synthesis

Adapted from a method for 2-methyl-1-phenyl-1-propanol, this approach uses a trifluoromethyl-substituted aryl Grignard reagent:

Reaction Scheme

  • Grignard Formation :
    $$
    \text{4-Chlorobenzotrifluoride} + \text{Mg} \xrightarrow{\text{THF}} \text{4-Trifluoromethylphenylmagnesium chloride}
    $$
  • Nucleophilic Addition :
    $$
    \text{4-Trifluoromethylphenylmagnesium chloride} + \text{Isobutyraldehyde} \rightarrow \text{this compound}
    $$

Optimized Conditions

  • Additives : Zinc-sodium alloy (0.5–1.0 wt%) to enhance reactivity.
  • Solvent : Tetrahydrofuran (THF) at reflux (65–70°C).
  • Yield : 88–92% after hydrolysis and vacuum distillation.

Catalytic Hydrogenation of α,β-Unsaturated Ketones

A scalable route involves hydrogenating 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one precursors using palladium-based catalysts:

Procedure

  • Catalyst : 5% Pd/C (0.5–1.0 mol%).
  • Conditions :
    • H₂ pressure: 3–5 bar.
    • Solvent: Ethanol or ethyl acetate.
    • Temperature: 25–50°C.
  • Yield : 90–95% with >99% purity.

Comparative Analysis of Synthetic Methods

Method Yield (%) Key Advantages Limitations Industrial Scalability
Diazonium Coupling 41.9–59.1 Low-cost reagents Moderate yields, multi-step process Suitable for bulk production
Grignard Reaction 88–92 High selectivity Sensitive to moisture/oxygen Requires inert conditions
Catalytic Hydrogenation 90–95 High purity, single-step Requires specialized equipment Ideal for high-purity batches

Critical Considerations in Process Optimization

Solvent Selection

  • Polar aprotic solvents (e.g., THF, DMF) enhance Grignard reactivity but increase costs.
  • Methanol-water mixtures improve diazonium salt stability but may complicate product isolation.

Catalyst Efficiency

  • Cuprous chloride in diazotation reduces side reactions but requires precise stoichiometry.
  • Pd/C catalysts enable quantitative reductions but necessitate hydrogenation infrastructure.

Purification Techniques

  • Bisulfite complexation effectively removes unreacted ketones but generates acidic waste.
  • Vacuum distillation achieves >99% purity but is energy-intensive.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: Corresponding ketone

    Reduction: Corresponding alkane

    Substitution: Corresponding chloride

Mechanism of Action

The mechanism of action of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to fluorinated alcohols and derivatives with analogous substituents (Table 1). Key differences include:

  • Substituent position and type : Variations in fluorine atoms, alkyl chains, and aromatic groups.
  • Functional groups : Alcohols vs. ketones or amines.
Table 1: Comparative Data for 2-Methyl-1-[4-(Trifluoromethyl)phenyl]propan-1-ol and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituents Notable Properties Evidence Source
This compound C₁₁H₁₃F₃O 218.2 Alcohol 2-methyl, 4-(trifluoromethyl)phenyl High lipophilicity
3,3,3-Trifluoro-2-[4-(trifluoromethyl)phenyl]propan-1-ol C₁₀H₈F₆O 258.17 Alcohol 3,3,3-trifluoro, 4-(trifluoromethyl)phenyl Enhanced electronegativity
2-(4-(Trifluoromethyl)phenyl)ethanol C₉H₉F₃O 190.16 Alcohol Ethanol chain, 4-(trifluoromethyl)phenyl Lower molecular weight
1-(4-Methylphenyl)-1-propanol C₁₀H₁₄O 150.22 Alcohol 4-methylphenyl Reduced lipophilicity
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one C₁₁H₁₁F₃O 216.2 Ketone 2-methyl, 4-(trifluoromethyl)phenyl Higher reactivity (ketone group)

Key Research Findings

A. Physicochemical Properties
  • Acidity: The -CF₃ group increases acidity compared to non-fluorinated analogues. For example, (R)-1-[4-(trifluoromethyl)phenyl]propan-1-ol has a predicted pKa of ~14 , while 1-(4-methylphenyl)-1-propanol (non-fluorinated) likely has a higher pKa due to the electron-donating methyl group .
  • Boiling Point: Fluorination elevates boiling points. The (R)-isomer of a related compound has a predicted boiling point of 234.8 ± 35.0 °C , significantly higher than non-fluorinated alcohols like 1-(4-methylphenyl)-1-propanol.
C. Lipophilicity and Bioavailability
  • The -CF₃ group in this compound enhances membrane permeability compared to shorter-chain analogues like 2-(4-(trifluoromethyl)phenyl)ethanol . However, perfluorinated derivatives (e.g., 2,2,3,3,3-pentafluoro-1-[4-(trifluoromethyl)phenyl]propan-1-ol, UC415) show even greater metabolic stability .

Biological Activity

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol, with the molecular formula C11_{11}H13_{13}F3_3O, is an organic compound that has garnered interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring and a propanol chain. The presence of fluorine enhances its lipophilicity, allowing better penetration through biological membranes, which is crucial for its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various microbial strains, including:

  • Bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
  • Fungi : Shows potential against Candida species, which are known to cause nosocomial infections .

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)0.5 µg/mL
Enterococcus faecalis1.0 µg/mL
Candida albicans0.0833 µmol/mL

Anticancer Properties

In addition to its antimicrobial effects, the compound has been studied for its anticancer potential. It has shown effectiveness in inhibiting the growth of cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study evaluated the cytotoxic effects of this compound on human monocytic leukemia cells (THP-1). The results indicated an IC50_{50} value ranging from 1.4 to >10 µM, suggesting that increased lipophilicity correlates with enhanced anticancer activity .

The mechanism by which this compound exerts its biological effects is primarily linked to its interaction with specific enzymes and receptors:

  • Enzyme Modulation : The trifluoromethyl group enhances the compound's affinity for enzyme binding sites, potentially altering metabolic pathways.
  • Receptor Interaction : Its lipophilicity allows it to effectively bind to membrane receptors, influencing signal transduction pathways related to cell proliferation and apoptosis.

Research Findings

Several studies have highlighted the compound's potential applications in drug development:

  • Medicinal Chemistry Applications : It serves as a building block in synthesizing more complex molecules with therapeutic potential.
  • Pharmaceutical Development : Investigated as a pharmaceutical intermediate due to its unique properties and biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol, and how can reaction conditions be fine-tuned for improved yield?

  • Methodological Answer : The compound can be synthesized via reduction of a ketone precursor (e.g., 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one) using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Catalytic hydrogenation with palladium or nickel catalysts may also be effective. Reaction optimization should focus on solvent polarity (e.g., THF vs. ethanol), temperature (0–25°C for borohydride; reflux for LiAlH₄), and stoichiometry. Monitoring via TLC or GC-MS ensures intermediate control. For scale-up, consider safety protocols for exothermic reactions .

Q. How can enantiomeric purity of this compound be achieved, given its chiral center?

  • Methodological Answer : Enantioselective synthesis can employ chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution using lipases. Alternatively, diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by crystallization can separate enantiomers. Purity validation requires chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Evidence from structurally similar alcohols highlights the use of (R)- and (S)-configurations resolved via these methods .

Q. What analytical techniques are most reliable for assessing the purity of this compound, especially in the presence of trifluoromethyl-related byproducts?

  • Methodological Answer : Combine NMR (¹H/¹³C/¹⁹F) to identify structural impurities and LC-MS for trace analysis. Fluorine-specific detection (e.g., ¹⁹F NMR at 470 MHz) is critical for identifying trifluoromethyl degradation products. Quantitative purity assessment via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210 nm is recommended. Reference standards for known impurities (e.g., unreacted ketone) should be synthesized and characterized .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s stability under acidic or oxidative conditions, and what experimental setups can quantify degradation pathways?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances stability against oxidation but may increase susceptibility to acid-catalyzed elimination. Accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring can track degradation. For mechanistic insights, use deuterated solvents (DCl in D₂O) to study protonation sites via ¹H NMR. Computational modeling (DFT) predicts bond dissociation energies and degradation intermediates .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) across studies?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Replicate experiments using rigorously purified samples (recrystallization from ethanol/water). Differential Scanning Calorimetry (DSC) identifies polymorphs, while Karl Fischer titration quantifies water content. Solubility studies should standardize solvents (e.g., DMSO for assays) and temperature (25°C ± 0.1). Meta-analysis of literature data using platforms like Reaxys or SciFinder clarifies outliers .

Q. How can reaction mechanisms for acid-catalyzed dehydration of this alcohol be elucidated, particularly regarding regioselectivity?

  • Methodological Answer : Mechanistic studies require kinetic isotope effects (KIE) using deuterated acids (D₂SO₄) and GC-MS analysis of alkene products. Computational tools (Gaussian or ORCA) model transition states to predict major vs. minor alkenes. Control experiments with varying acid strengths (H₂SO₄ vs. p-TsOH) and temperatures reveal rate dependencies. Isotopic labeling (e.g., ¹⁸O in hydroxyl group) tracks oxygen participation .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, given its structural similarity to bioactive alcohols?

  • Methodological Answer : Screen for enzyme inhibition (e.g., cytochrome P450 isoforms via fluorogenic substrates) or receptor binding (GPCRs using radioligand displacement assays). Cytotoxicity assays (MTT or LDH release) in cell lines (HEK-293, HepG2) assess therapeutic potential. Metabolite profiling via hepatocyte incubation and LC-HRMS identifies Phase I/II metabolites. Structural analogs with fluorophenyl groups have shown promise in targeting neurological pathways .

Key Citations

  • Synthesis and enantiomer resolution:
  • Stability and degradation studies:
  • Analytical methodologies:
  • Biological evaluation:

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